molecular formula C9H7NO2 B181657 4-(Cyanomethyl)benzoic acid CAS No. 50685-26-2

4-(Cyanomethyl)benzoic acid

Cat. No. B181657
CAS RN: 50685-26-2
M. Wt: 161.16 g/mol
InChI Key: RSGBXCFAYHOKQZ-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)benzoic acid is a chemical compound with the CAS Number: 50685-26-2 . It has a molecular weight of 161.16 and its molecular formula is C9H7NO2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-(Cyanomethyl)benzoic acid is 1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12) . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-(Cyanomethyl)benzoic acid has a density of 1.3±0.1 g/cm³ . Its boiling point is 361.6±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.1±3.0 kJ/mol . The flash point is 172.5±23.2 °C . The index of refraction is 1.580 . The molar refractivity is 42.6±0.3 cm³ . The polar surface area is 61 Ų . The polarizability is 16.9±0.5 10^-24 cm³ . The surface tension is 58.4±3.0 dyne/cm . The molar volume is 128.2±3.0 cm³ .

Scientific Research Applications

Application 1: Dye-Sensitized Solar Cells (DSSCs)

  • Scientific Field : Solar Energy, Photovoltaics .
  • Summary of the Application : 4-(Cyanomethyl)benzoic acid is used as an acceptor group in the design of donor-acceptor organic dyes for DSSCs . It is compared to the commonly used cyanoacrylic acid acceptor group in a pair of otherwise structurally equivalent sensitizers .
  • Methods of Application : The 4-(Cyanomethyl)benzoic acid based dyes showed significantly improved photovoltaic performance when tested in DSSCs . The replacement of the bridging paraphenyl group with a thiophene group in triarylamino-oligothiophene-based sensitizers resulted in a significant spectral red-shift and improved device performance when tested in DSSCs .
  • Results or Outcomes : DSSCs that were constructed using a sensitizer embodying both the design features show an increase in electron lifetime when compared with DSSCs fabricated using conventional sensitizer . The most promising of the novel dyes incorporating both the design features displayed a power conversion efficiency of 6.37%, short circuit photocurrent density of 11.63 mA cm-2, open-circuit voltage of 0.754 V and fill factor of 0.73 .

Application 2: Optical Absorption and Electron Injection

  • Scientific Field : Quantum Chemistry, Photovoltaics .
  • Summary of the Application : 4-(Cyanomethyl)benzoic acid based dyes (AG1 and AG2) are used for DSSCs . The ground state geometries, electronic structures, and absorption spectra of these dyes are studied .
  • Methods of Application : Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations were carried out to study the ground state geometries, electronic structures, and absorption spectra of these dyes .
  • Results or Outcomes : The dyes have uncoplanar structures along the donor unit and conjugated bridge space . They exhibited intense absorption in the UV-Vis region . The excited state oxidation potential was higher than the conduction band edge of TiO2 photoanode . As a result, a solar cell based on the 4-(Cyanomethyl)benzoic acid based dyes exhibited well photovoltaic performance .

Safety And Hazards

4-(Cyanomethyl)benzoic acid has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

A study by Gupta et al. reported that 4-(Cyanomethyl)benzoic acid based dyes showed significantly improved photovoltaic performance when tested in Dye-sensitized solar cells (DSSCs) . This suggests that 4-(Cyanomethyl)benzoic acid could have potential applications in the development of photovoltaic devices .

properties

IUPAC Name

4-(cyanomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGBXCFAYHOKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297095
Record name 4-(cyanomethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyanomethyl)benzoic acid

CAS RN

50685-26-2
Record name 50685-26-2
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Record name 4-(cyanomethyl)benzoic acid
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Record name 4-(cyanomethyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of 4-bromomethyl-benzoic acid (4.0 g, 18.6 mmol) in acetonitrile (186 mL) was treated with a solution of sodium cyanide (1.0 g, 20.4 mmol) and sodium hydroxide (0.74 g, 18.6 mmol) in water (24 mL). The reaction mixture was heated at reflux for 2 h. At this time, the reaction was cooled to 25° C. and concentrated in vacuo. The resulting solution was washed with chloroform (1×50 mL). The aqueous layer was acidified to pH=3 with a 1N aqueous hydrochloric acid solution. The aqueous layer was extracted with a solution of chloroform/methanol (9:1, 3×100 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 4-cyanomethyl-benzoic acid (0.79 g, 26.3%) as a white solid: mp 193-195° C.; EI-HRMS m/e calcd for C9H7NO2 (M+) 161.0476, found 161.0483.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
186 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 10 g (53 mol) of ethyl 4-cyanomethyl-benzoate and 2.02 mL of a 1 M sodium hydroxide solution in 100 mL of ethanol is refluxed for one hour. Then the reaction solution is evaporated down and the residue is combined with ice water. Concentrated hydrochloric acid is added dropwise to the reaction solution until no more precipitate is formed. The precipitate is filtered off, washed twice with water and dried.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 4-bromomethylbenzoic acid (25.26 g, 0.12 mol) and KCN (20 g, 0.31 mol) in 5:7 H2O/EtOH (60 mL) was heated to 75°-80° C. for four hours. The cooled reaction was partially concentrated, H2O added, and extracted 1× with EtOAc. After acidification of the aqueous layer, the resulting precipitate was filtered and washed well with H2O to yield 13.6 g; 4 EtOAc extractions of the filtrate yielded an additional 2.7 g. Recrystallization of the combined solids from H2O/EtOH using activated charcoal and filtering through Celite afforded 15.20 g of 4-cyanomethylbenzoic acid.
Quantity
25.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
H2O EtOH
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
A Gupta, V Armel, W Xiang, A Bilic, RA Evans - Dyes and Pigments, 2015 - Elsevier
Two design elements for donor-acceptor organic dyes used in dye-sensitized solar cells (DSSCs) are presented. 4-(Cyanomethyl)benzoic acid was used as an acceptor group and was …
Number of citations: 21 www.sciencedirect.com
Y Zhang, P Ren, Y Li, R Su, M Zhao - Journal of Chemistry, 2015 - hindawi.com
Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations were carried out to study the ground state geometries, electronic structures, and …
Number of citations: 5 www.hindawi.com
MR Dadd, TDW Claridge, R Walton, AJ Pettman… - Enzyme and microbial …, 2001 - Elsevier
The cyanomethyl benzonitrile compounds used for this study contain two cyano groups: a −CH 2 CN side chain, plus a cyano group attached to the benzene ring. The ortho, meta and …
Number of citations: 29 www.sciencedirect.com
S Prabu, T Viswanathan, E David, S Jagadeeswari… - RSC …, 2023 - pubs.rsc.org
A new set of multi-donor [ferrocene (D) and methoxyphenyl (D′)] conjugated D–D′–π–A based dyes [Fc–(OCH3–Ph)CCH–CHCN–R{RCOOH (1) and C6H4–COOH (2)}] were …
Number of citations: 1 pubs.rsc.org
LL Estrella, DH Kim - Solar Energy, 2019 - Elsevier
New porphyrin-based dyes were designed by modifying the acceptor and donor groups of the champion SM315 dye. The modified acceptor units of the new dyes rendered stronger …
Number of citations: 13 www.sciencedirect.com
A Gupta - bridges.monash.edu
Since the first report by Tang (1986), organic photovoltaic devices have been the subject of intense investigation. The research started to gain momentum in the late 1980s to early 90s …
Number of citations: 0 bridges.monash.edu
AM Bunker - 1988 - search.proquest.com
Since the elucidation of the structure of folic acid in 1946, a series of variations in its structure have been attempted in an effort to produce an effective antagonist for the treatment of …
Number of citations: 0 search.proquest.com
AR Zand - 1992 - search.proquest.com
Cancer is a disease characterized by a decrease in the normal controlling influences that maintain cellular organization. For the past thirty years, since the elucidation of the folic acid …
Number of citations: 2 search.proquest.com
W Xiang, A Gupta, MK Kashif, N Duffy, A Bilic… - …, 2013 - Wiley Online Library
Sensing the sun: Incorporation of a cyanomethyl benzoic acid electron acceptor into donor–π–acceptor sensitizers for dye-sensitized-solar cell is shown to lead to devices with …
V Mylerová, L Martínková - Current Organic Chemistry, 2003 - ingentaconnect.com
The use of nitrile hydratases (RCN + H2O → RCONH2) and nitrilases (RCN + 2 H2O → RCOO- + NH4 +) in biocatalysis attracts profound attention from the beginning of 1980s since it …
Number of citations: 205 www.ingentaconnect.com

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